Etamycin is classified as a depsipeptide antibiotic, which is characterized by the presence of both peptide and ester linkages in its structure. Its biosynthesis involves complex enzymatic pathways that include the activation of specific amino acids and their subsequent incorporation into the growing peptide chain. This compound is part of the larger family of antibiotics known as streptogramins, which are further divided into two classes: streptogramin A and streptogramin B. Etamycin falls under the latter category, exhibiting unique mechanisms of action against bacterial ribosomes .
The synthesis of etamycin has been studied extensively, particularly focusing on its biosynthetic pathway. The primary method involves the fermentation of Streptomyces griseoviridus, where specific precursors such as 3-hydroxypicolinic acid and various amino acids are utilized. The purification process typically includes:
The structural elucidation of etamycin often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its molecular identity and purity.
The molecular formula for etamycin is . The compound consists of eight amino acid residues linked through peptide bonds, with distinct stereochemical configurations that contribute to its biological activity. Notably, the structure includes:
Etamycin undergoes several chemical reactions during its biosynthesis and when interacting with bacterial cells. Key reactions include:
Etamycin exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, interfering with peptide bond formation. This action is particularly effective against Gram-positive bacteria due to their reliance on this pathway for growth and replication.
Etamycin exhibits several important physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications .
Etamycin has several significant applications in scientific research and medicine:
Etamycin was first described in 1957 by Lawson and colleagues during systematic screening of Streptomyces strains. The compound was independently rediscovered from multiple sources, leading to a complex nomenclature history. Researchers at Eli Lilly initially designated it as "viridogrisein" when isolated from Streptomyces viridogriseus, while the term "etamycin" emerged from parallel discovery efforts. The compound is also referenced in literature as "antibiotic K-179" and "antibiotic F-1370A", reflecting its multiple independent isolations. Structural elucidation in the 1960s confirmed these isolates were identical cyclic depsipeptides, leading to the current acceptance of "etamycin" and "viridogrisein" as synonymous terms [7] [10].
A significant modern rediscovery occurred when marine actinomycete strain CNS-575 was isolated from Fijian coastal sediments (coordinates 18.09′04.0 S, 178.27′11.4 E). This strain, phylogenetically classified within the Streptomyces genus through 16S rRNA sequencing (accession Bankit 1235828), produced etamycin as a three-rotamer species confirmed by 2D NMR spectroscopy. This represented the first marine-derived source of etamycin, renewing pharmaceutical interest in its anti-infective potential [2] [5].
Etamycin belongs to the streptogramin B group, characterized by macrocyclic depsipeptide structures that inhibit bacterial protein synthesis at the peptidyl transferase center of the 50S ribosomal subunit. Streptogramins naturally occur as synergistic pairs (Groups A and B), with etamycin classified solely within Group B. Unlike complex streptogramin formulations like pristinamycin or mikamycin that contain both A and B components, etamycin demonstrates antibacterial activity as a single compound, though its efficacy is markedly enhanced when combined with Group A streptogramins like griseoviridin [3] [8].
Table 1: Key Chemical Characteristics of Etamycin
Property | Specification |
---|---|
IUPAC Name | 3-hydroxy-N-[24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide |
CAS Registry | 299-20-7 |
Molecular Formula | C~44~H~62~N~8~O~11~ |
Canonical SMILES | CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |
Antibiotic Class | Streptogramin B |
Natural Source | Marine and terrestrial Streptomyces species |
Etamycin demonstrates exceptional potency against contemporary multidrug-resistant pathogens, positioning it as a promising candidate for overcoming antimicrobial resistance (AMR). Its clinical significance is particularly evident in two critical areas:
:
Table 2: Anti-Mycobacterial Activity of Etamycin and Combinations
Organism | MIC (μg/mL) | ||
---|---|---|---|
Etamycin alone | Etamycin + Griseoviridin (1:1) | Clarithromycin | |
Mycobacterium avium JCM15430 | 0.097 | 0.024 | 0.19 |
Mycobacterium intracellulare JCM6384 | 0.19 | 0.048 | 0.024 |
Mycobacterium abscessus (wild-type) | 0.5* | ND | 1.0* |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7